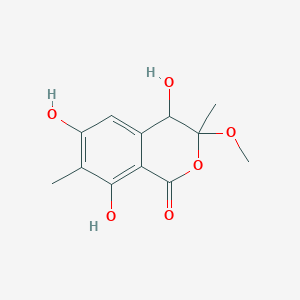
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one is a complex organic compound belonging to the class of isochromans It is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group attached to a dimethylated isochroman ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochroman Ring: The initial step involves the formation of the isochroman ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic conditions.
Hydroxylation: The introduction of hydroxyl groups at specific positions on the isochroman ring can be accomplished through hydroxylation reactions. This often involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to the formation of simpler hydrocarbons.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties. It may have applications in treating oxidative stress-related diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
- 2,5,7-Trihydroxy-6,8-Dimethyl-3-(4’-Methoxybenzyl)Chroman-4-One
Uniqueness
4,6,8-Trihydroxy-3-methoxy-3,7-dimethylisochroman-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its dimethylated isochroman ring structure sets it apart from other similar compounds, making it a valuable molecule for various applications.
属性
分子式 |
C12H14O6 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
4,6,8-trihydroxy-3-methoxy-3,7-dimethyl-4H-isochromen-1-one |
InChI |
InChI=1S/C12H14O6/c1-5-7(13)4-6-8(9(5)14)11(16)18-12(2,17-3)10(6)15/h4,10,13-15H,1-3H3 |
InChI 键 |
JFNJJCWJWUOTOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C(C(OC(=O)C2=C1O)(C)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)

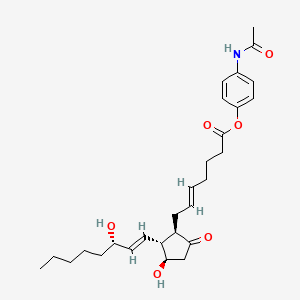
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
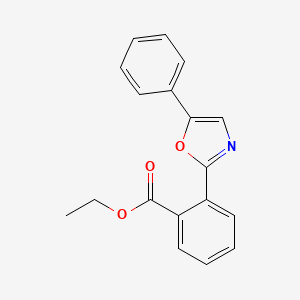

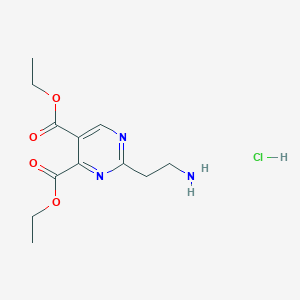
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
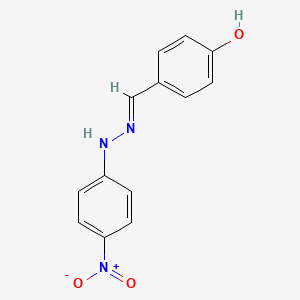
methyl}propanedinitrile](/img/structure/B14803493.png)

